molecular formula C16H12F3N5O4S B2803335 N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396852-26-8

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2803335
CAS No.: 1396852-26-8
M. Wt: 427.36
InChI Key: SFXBVDUFCAXQLD-UHFFFAOYSA-N
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Description

This compound is a tetrazole derivative, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. It has a carboxamide group (-CONH2) attached to the tetrazole ring. Additionally, it has a methylsulfonyl group (-SO2CH3) and a trifluoromethoxy group (-OCF3) attached to the phenyl rings .


Molecular Structure Analysis

The molecule contains a variety of functional groups, including a tetrazole ring, a carboxamide group, a methylsulfonyl group, and a trifluoromethoxy group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Tetrazoles can participate in a variety of reactions, including cycloaddition reactions and nucleophilic substitutions. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide, methylsulfonyl, and trifluoromethoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Potential

Compounds structurally related to "N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" have been explored for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. Derivatives featuring tetrazole and methylsulfonylamide groups have shown varying degrees of inhibitory activity against aldose reductase, a key enzyme implicated in the biochemical pathways leading to the long-term complications of diabetes. Additionally, these compounds exhibited potent antioxidant activities, highlighting their potential therapeutic utility in oxidative stress-related conditions (Alexiou & Demopoulos, 2010).

Structural and Docking Studies

The molecular structure and docking studies of tetrazole derivatives, including those bearing the methylsulfonylphenyl group, have been conducted to understand their interaction within biological systems, such as enzymes. These studies are crucial for drug development, providing insights into the potential binding modes and affinities of compounds within the active sites of target proteins. The structural analysis through X-ray crystallography and biomolecular docking studies offers a foundation for rational drug design, especially in targeting enzymes like cyclooxygenase-2 (COX-2) (Al-Hourani et al., 2020).

Novel Insecticide Development

Research into the insecticidal properties of compounds featuring the heptafluoroisopropyl group, closely related to the chemical structure , has led to the development of novel insecticides such as Flubendiamide. These compounds exhibit strong activity against lepidopterous pests, including strains resistant to other insecticides. The unique chemical structure of such compounds underpins a novel mode of action, which could be integral to insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Polymer Science Applications

In the realm of materials science, derivatives of "this compound" contribute to the synthesis of aromatic polyamides. These polymers, characterized by ether-sulfone linkages, have been investigated for their solubility in polar solvents, film-forming capabilities, and thermal properties. The integration of such structural motifs into polyamides could enhance material properties, making them suitable for advanced applications in coatings, films, and fibers (Hsiao & Huang, 1997).

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBVDUFCAXQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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